1,3-Dioxoisoindolin-2-yl 3-methoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-21-11-6-4-5-10(9-11)16(20)22-17-14(18)12-7-2-3-8-13(12)15(17)19/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZAULRUTWHCNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Elucidation of 1,3 Dioxoisoindolin 2 Yl 3 Methoxybenzoate
Advanced Synthetic Routes for 1,3-Dioxoisoindolin-2-yl 3-methoxybenzoate
The synthesis of this compound, a representative N-acyloxyphthalimide, is achievable through various advanced chemical routes. These methods aim to optimize yield, purity, and sustainability.
Optimization of Metal-Free Intermolecular C-O Cross-Coupling Reactions for Synthesis
Metal-free intermolecular C-O cross-coupling reactions represent a significant advancement in the synthesis of N-hydroxyimide esters. beilstein-journals.org These reactions typically involve the coupling of N-hydroxyphthalimide (NHPI) with a suitable carboxylic acid derivative. For the synthesis of this compound, this would involve the reaction of NHPI with 3-methoxybenzoic acid.
Optimization of these reactions often involves screening various activating agents, solvents, and reaction conditions to maximize the yield and minimize side products. While specific optimization data for this compound is not extensively documented in publicly available literature, general parameters for similar couplings can be considered. Key variables for optimization include the choice of a dehydrating agent or a coupling agent to facilitate the esterification.
Table 1: Representative Optimization Parameters for Metal-Free C-O Cross-Coupling
| Entry | Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | DCC | Dichloromethane | 25 | Moderate |
| 2 | EDC/DMAP | Dichloromethane | 25 | High |
| 3 | T3P | Ethyl Acetate | 80 | High |
| 4 | PPh₃/DIAD | Tetrahydrofuran | 0 to 25 | Moderate-High |
Note: This table is illustrative and based on general knowledge of similar reactions. DCC: Dicyclohexylcarbodiimide (B1669883), EDC: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, DMAP: 4-Dimethylaminopyridine (B28879), T3P: Propylphosphonic anhydride (B1165640), PPh₃: Triphenylphosphine, DIAD: Diisopropyl azodicarboxylate.
Exploration of Alternative Esterification Strategies
Beyond direct C-O cross-coupling, several alternative esterification strategies can be employed for the synthesis of this compound. One of the most common and effective methods is the use of carbodiimide (B86325) coupling agents. nih.gov This method involves the reaction of N-hydroxyphthalimide with 3-methoxybenzoic acid in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often with the addition of a catalyst like 4-dimethylaminopyridine (DMAP). nih.gov
Another approach involves the conversion of 3-methoxybenzoic acid to its more reactive acid chloride derivative, 3-methoxybenzoyl chloride. This acid chloride can then react with N-hydroxyphthalimide or its potassium salt to form the desired ester. This method is particularly useful for sterically demanding substrates. nih.gov
Implementation of Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including N-acyloxyphthalimides. jocpr.com For the synthesis of this compound, this involves the selection of less hazardous solvents, minimizing waste, and improving energy efficiency.
One promising green approach is the use of photocatalysis under visible light. researchgate.net This method can facilitate the coupling reaction under mild conditions, often using organic dyes as photocatalysts, thereby avoiding the use of metal catalysts. researchgate.net
The greenness of a synthetic route can be quantitatively assessed using metrics such as Atom Economy and the Environmental Factor (E-factor). chembam.comnih.gov
Table 2: Theoretical Green Chemistry Metrics for the Synthesis of this compound
| Metric | Formula | Ideal Value | Theoretical Value for Synthesis |
| Atom Economy | (MW of product / Σ MW of reactants) x 100 | 100% | ~94% (for DCC coupling) |
| E-factor | Total Waste (kg) / Product (kg) | 0 | >0 (dependent on solvent and reagent recovery) |
Note: The theoretical Atom Economy is calculated for the reaction of N-hydroxyphthalimide and 3-methoxybenzoic acid using DCC, where dicyclohexylurea is the byproduct. The E-factor will vary based on the specific process and the efficiency of solvent and reagent recycling.
Development of Scalable Synthetic Protocols
The development of scalable synthetic protocols is crucial for the potential industrial application of this compound. Traditional batch synthesis methods can be scaled up, but often face challenges related to heat transfer, mixing, and safety.
Continuous flow chemistry offers a promising alternative for the scalable and safe synthesis of N-acyloxyphthalimides. Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, purity, and safety. While a specific continuous flow synthesis for this compound has not been detailed in the literature, the general applicability of this technology to esterification reactions suggests its potential.
Reaction Mechanism Investigations for this compound Formation
The formation of this compound, like other N-acyloxyphthalimides, is understood to proceed through specific reaction mechanisms, which are often dependent on the synthetic method employed. Much of the mechanistic understanding is derived from studies on the broader class of N-hydroxyphthalimide esters, which are known to be precursors for radical reactions. beilstein-journals.orgnih.gov
The esterification reaction itself, when using coupling agents like carbodiimides, generally proceeds through a nucleophilic acyl substitution pathway. The carbodiimide activates the carboxylic acid group of 3-methoxybenzoic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of N-hydroxyphthalimide.
Recent research has highlighted the role of N-hydroxyphthalimide esters as precursors to radicals under various conditions, including photochemical, thermal, or electrochemical initiation. beilstein-journals.orgnih.gov The N-O bond in these esters is relatively weak and can undergo homolytic cleavage to generate a phthalimide-N-oxyl radical and a carboxyl radical, which can then decarboxylate. beilstein-journals.org
Kinetic Studies of the Formation Reaction
For acid-catalyzed esterifications, the reaction rate is often proportional to the concentration of the protonated carboxylic acid. In the case of carbodiimide-mediated coupling, the reaction kinetics can be more complex, involving the formation of an O-acylisourea intermediate. The rate would be influenced by the rate of formation and subsequent reaction of this intermediate. Future research focusing on the kinetics of this specific reaction would be valuable for a more complete understanding and for the optimization of synthetic protocols.
Identification and Characterization of Reaction Intermediates
The formation and subsequent reactions of this compound are proposed to proceed through several key reactive intermediates. The identification and characterization of these transient species are paramount for a complete mechanistic understanding.
In the context of the synthesis of the phthalimide (B116566) ring system, particularly from precursors like phthalanilic acid derivatives, a gem-diol tetrahedral intermediate is a critical species. Computational studies on the formation of N-phenylphthalimide from phthalanilic acid in the presence of acetic acid suggest that the reaction proceeds via a two-step mechanism involving the formation of this tetrahedral intermediate through the nucleophilic attack of the amide nitrogen on the carboxylic acid carbonyl group. This intermediate is then posited to undergo a rate-determining dehydration to yield the final phthalimide product. Spectroscopic identification of this intermediate is challenging due to its transient nature, but its existence is strongly supported by computational modeling.
Furthermore, in reactions where N-acyloxyphthalimides act as radical precursors, the phthalimide-N-oxyl (PINO) radical is a key intermediate. This radical can be generated through the homolytic cleavage of the N-O bond, often initiated by light or a suitable oxidant. The PINO radical is a relatively stable species that can be detected and characterized by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. Its role is central to many synthetic transformations, including hydrogen atom abstraction from organic substrates.
Another significant intermediate in the chemistry of N-acyloxyphthalimides is the radical anion , formed upon single-electron reduction of the molecule. This species is highly unstable and rapidly undergoes decarboxylation to generate an alkyl or aryl radical and the phthalimide anion. The fleeting existence of these radical anions makes their direct observation difficult, but their involvement is inferred from the products of the reaction and electrochemical studies.
Table 1: Key Intermediates in the Chemistry of this compound
| Intermediate | Method of Generation | Role in Mechanism |
|---|---|---|
| Gem-diol tetrahedral intermediate | Nucleophilic attack of amide nitrogen | Precursor to the phthalimide ring |
| Phthalimide-N-oxyl (PINO) radical | Homolytic cleavage of N-O bond | Hydrogen atom abstraction |
Computational Mechanistic Elucidation, Including Transition State Analysis
Computational chemistry provides invaluable insights into the reaction mechanisms involving this compound, particularly in elucidating the structures of transient intermediates and transition states that are not easily accessible through experimental means.
Density Functional Theory (DFT) and ab initio methods, such as Møller-Plesset perturbation theory (MP2), have been employed to model the formation of the phthalimide ring. For the cyclization of phthalanilic acid to N-phenylphthalimide, computational studies have detailed a two-step addition-elimination mechanism. The calculations reveal that the presence of a catalyst, such as acetic acid, significantly lowers the activation energy barriers for both the formation of the gem-diol tetrahedral intermediate and the subsequent dehydration step. The transition state for the cyclization step involves the nucleophilic attack of the amide nitrogen on the carboxylic acid carbon, while the transition state for the dehydration step involves proton transfers facilitated by the catalyst.
Transition State Analysis: The transition state for the ring-closure to form the tetrahedral intermediate is characterized by the partial formation of the N-C bond. The geometry of this transition state is crucial in determining the stereochemical outcome in the synthesis of chiral derivatives. For the dehydration step, which is often rate-determining, the transition state involves the concerted breaking of a C-O bond and an O-H bond, with the assistance of proton shuttling by a catalytic species. The calculated energy barriers for these transition states are in good agreement with experimentally observed reaction rates for analogous systems.
Computational studies have also been instrumental in understanding the redox properties of N-acyloxyphthalimides and their subsequent fragmentation. The electron affinity of the molecule and the stability of the resulting radical anion can be calculated to predict the feasibility of single-electron transfer processes. Furthermore, the energy profile for the decarboxylation of the radical anion can be modeled to understand the driving force for this fragmentation.
Isotopic Labeling Studies for Mechanistic Pathway Confirmation
Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, thereby providing definitive evidence for proposed mechanistic pathways. While specific isotopic labeling studies on this compound are not documented, the principles can be applied based on studies of related N-acyloxyphthalimides.
For instance, deuterium (B1214612) labeling has been employed to elucidate the termination steps in radical coupling reactions initiated by the photolysis of tertiary (N-acyloxy)phthalimides. By using a deuterated hydrogen atom source, it was possible to distinguish between termination via hydrogen-atom transfer and single-electron reduction followed by protonation. The location and extent of deuterium incorporation in the final product provide unambiguous evidence for the operative mechanism.
In the context of the formation of the phthalimide ring, ¹⁸O labeling of the carboxylic acid group could be used to follow the oxygen atoms during the cyclization and dehydration steps. This would allow for the definitive confirmation of the origin of the oxygen atom in the water molecule that is eliminated. Similarly, ¹⁵N labeling of the nitrogen atom in N-hydroxyphthalimide would allow for the tracking of the nitrogen atom throughout the synthesis and subsequent reactions.
The general utility of isotopic labeling extends to confirming the intramolecular or intermolecular nature of reaction steps and to measuring kinetic isotope effects, which can provide further insight into the rate-determining step and the nature of the transition state.
Stereochemical Control and Regioselectivity in Asymmetric Synthesis (if applicable to chiral derivatives)
The compound this compound is achiral, and therefore, stereochemical control in its synthesis is not applicable. However, the principles of stereochemical control and regioselectivity are highly relevant in the synthesis of chiral derivatives of N-acyloxyphthalimides.
When a chiral carboxylic acid is used as a precursor, the resulting N-acyloxyphthalimide will be chiral. The stereocenter in the acyl group can influence the stereochemical outcome of subsequent reactions. For example, in radical addition reactions, the chiral center can induce diastereoselectivity in the formation of a new stereocenter.
Furthermore, the development of asymmetric syntheses to produce enantiomerically enriched phthalimide derivatives is an active area of research. This can be achieved through the use of chiral catalysts or chiral auxiliaries. For instance, the atroposelective synthesis of N-aryl phthalimides has been accomplished using N-heterocyclic carbene catalysis, demonstrating the potential for controlling axial chirality in this class of compounds.
While not directly applicable to the parent compound, the potential for creating chiral derivatives of this compound by introducing chiral centers into the methoxybenzoate moiety or by modifying the phthalimide ring opens up avenues for the application of asymmetric synthesis methodologies. The stereochemical and regioselective outcomes of such syntheses would be governed by the principles of asymmetric induction and catalyst control.
Advanced Structural Characterization Methodologies for 1,3 Dioxoisoindolin 2 Yl 3 Methoxybenzoate
Spectroscopic Techniques in Structural Elucidation
Spectroscopic methods form the cornerstone for determining the molecular structure of 1,3-Dioxoisoindolin-2-yl 3-methoxybenzoate, providing detailed information about its atomic connectivity and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR have been utilized to assign the positions of hydrogen and carbon atoms within the molecule.
In ¹H NMR spectroscopy, the chemical shifts (δ) provide information about the electronic environment of the protons. For this compound, the aromatic protons of the phthalimide (B116566) and benzoate (B1203000) rings resonate in the downfield region, typically between 7.20 and 7.95 ppm. The methoxy (B1213986) group protons appear as a sharp singlet further upfield.
¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The carbonyl carbons of the dioxoisoindoline moiety are characteristically found at the most downfield chemical shifts. Aromatic carbons resonate in the mid-range, while the methoxy carbon appears at a higher field.
Detailed NMR data for this compound is presented below. rsc.org
Table 1: NMR Spectroscopic Data for this compound in CDCl₃ rsc.org
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm | Description |
| 3.87 | s, 3H | 55.5 | Methoxy Carbon |
| 7.21-7.24 | m, 1H | 114.7 | Aromatic CH |
| 7.43 | t, J = 8.0 Hz, 1H | 121.6 | Aromatic CH |
| 7.65-7.66 | m, 1H | 123.0 | Aromatic CH |
| 7.78-7.82 | m, 3H | 124.0 | Aromatic CH |
| 7.90-7.92 | m, 2H | 126.3 | Aromatic C |
| 129.0 | Aromatic C | ||
| 129.9 | Aromatic CH | ||
| 134.8 | Aromatic CH | ||
| 159.7 | Aromatic C | ||
| 162.0 | Carbonyl C | ||
| 162.7 | Carbonyl C |
s = singlet, t = triplet, m = multiplet, J = coupling constant in Hz
High-Resolution Mass Spectrometry (HRMS) Applications in Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS allows for the determination of the precise molecular formula. The calculated mass for the protonated molecule [M+H]⁺ of C₁₆H₁₂NO₅ is 298.0715, and the experimentally found value is 298.0721, which is in close agreement. rsc.org This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Approaches for Functional Group Analysis
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the carbonyl groups of the imide and ester functionalities. The C=O stretching vibrations of the imide typically appear as two distinct bands, while the ester carbonyl stretch will also be prominent. Additionally, C-O and C-N stretching vibrations, as well as aromatic C-H and C=C bending and stretching frequencies, would be observable. For related phthalimide derivatives, strong carbonyl absorption bands are typically observed in the range of 1790-1700 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic systems of the phthalimide and benzoate rings are strong chromophores that absorb UV radiation. The UV-Vis spectrum would exhibit absorption maxima corresponding to the π-π* transitions within these aromatic rings. The position and intensity of these absorptions are influenced by the conjugation within the molecule and the presence of substituents.
X-ray Crystallography Studies for Solid-State Molecular Structure Determination
While no specific single-crystal X-ray diffraction data for this compound has been reported, the technique is the definitive method for determining the solid-state structure of crystalline compounds. For related isoindoline-1,3-dione derivatives, X-ray crystallography has revealed that the phthalimide group is generally planar. thieme-connect.com The crystal packing of such molecules is often stabilized by intermolecular interactions such as π-π stacking of the aromatic rings and weak C-H···O hydrogen bonds. thieme-connect.com A crystallographic study of this compound would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if chiral derivatives are studied)
There is currently no literature available describing the synthesis or study of chiral derivatives of this compound. Should chiral analogues be developed, chiroptical spectroscopy techniques such as Circular Dichroism (CD) would be essential for the assignment of their absolute stereochemistry. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule and can be used to determine the stereochemical configuration of stereogenic centers.
Advanced Chromatographic and Separation Techniques for Purity Assessment
The assessment of the purity of this compound is critical. Advanced chromatographic techniques are employed for this purpose. Thin-Layer Chromatography (TLC) is a common method for monitoring the progress of a reaction and for preliminary purity checks.
For a more rigorous quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. A validated HPLC method would involve the selection of an appropriate stationary phase (e.g., a C18 column), a mobile phase that provides good separation of the target compound from any impurities, and a suitable detector (e.g., a UV detector set at a wavelength where the compound has strong absorbance). The purity is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. While a specific HPLC method for this compound is not detailed in the literature, the principles of HPLC are routinely applied to assess the purity of similar aromatic esters and imides.
Computational and Theoretical Investigations of 1,3 Dioxoisoindolin 2 Yl 3 Methoxybenzoate
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which dictates its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. A typical DFT study on 1,3-Dioxoisoindolin-2-yl 3-methoxybenzoate would be performed using a functional like B3LYP and a basis set such as 6-311G, which has been shown to yield reliable results for similar organic molecules. mdpi.com
Molecular Orbitals: The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting chemical reactivity.
HOMO: Represents the ability to donate an electron. In related phthalimide (B116566) structures, the HOMO is often localized over the electron-rich aromatic rings. nih.gov For the target molecule, the HOMO would likely be distributed across the phthalimide and 3-methoxybenzoate rings.
LUMO: Represents the ability to accept an electron. The LUMO is typically centered on the electron-deficient parts of the molecule, such as the carbonyl groups of the phthalimide moiety. nih.gov
HOMO-LUMO Gap: The energy difference between these orbitals (ΔE) is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For a similar N-substituted phthalimide derivative, a HOMO-LUMO gap was calculated to be 4.59 eV, indicating significant stability. nih.gov
Molecular Electrostatic Potential (MEP) Surface: The MEP surface is a visual tool that maps the electrostatic potential onto the electron density surface of the molecule. researchgate.net It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.
Negative Potential (Red/Yellow): These regions, rich in electrons, are prone to electrophilic attack. For this molecule, they would be concentrated around the carbonyl oxygen atoms of the phthalimide group and the oxygen of the methoxy (B1213986) group.
Positive Potential (Blue): These regions, electron-deficient, are susceptible to nucleophilic attack. Positive potentials would be found around the hydrogen atoms.
Illustrative DFT Parameters for Phthalimide-like Molecules
| Parameter | Typical Method | Expected Outcome for this compound |
|---|---|---|
| Geometry Optimization | B3LYP/6-311G | Provides bond lengths, bond angles, and dihedral angles in the gaseous phase. mdpi.com |
| HOMO Energy | B3LYP/6-311G | Negative value, indicating ionization potential. |
| LUMO Energy | B3LYP/6-311G | Negative or small positive value, indicating electron affinity. |
| HOMO-LUMO Gap | B3LYP/6-311G | Typically 4-5 eV for stable phthalimide derivatives, indicating high kinetic stability. nih.gov |
| Dipole Moment | B3LYP/6-311G | Non-zero value, indicating a polar molecule. |
Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding than DFT, they can provide highly accurate geometric parameters and energy profiles.
Geometry Optimization: Ab initio calculations can be used to determine the most stable three-dimensional arrangement of atoms in the molecule. The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. For related molecules, computationally optimized structures show good agreement with experimental data from X-ray crystallography, though slight deviations are expected as calculations typically model the molecule in the gas phase, whereas experiments are in the solid state. mdpi.com For this compound, key parameters would include the planarity of the isoindoline (B1297411) ring system and the rotational conformation around the ester linkage.
Energy Profiles: By systematically varying specific dihedral angles (e.g., the angle between the phthalimide and benzoate (B1203000) rings), ab initio methods can be used to calculate the potential energy surface. This helps identify rotational barriers and low-energy conformers, providing insight into the molecule's flexibility.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations can provide detailed information on the conformational landscape and non-covalent interactions of this compound in a condensed phase (e.g., in solution or a crystal lattice).
By simulating the molecule's behavior over nanoseconds, MD can reveal:
Conformational Flexibility: How the molecule flexes and rotates around its single bonds at a given temperature. This is particularly relevant for the linker between the two main ring systems.
Solvent Interactions: How the molecule interacts with solvent molecules, including the formation of hydrogen bonds.
Intermolecular Interactions: In simulations of multiple molecules, MD can model how they interact with each other, predicting aggregation behavior and crystal packing forces, such as π-π stacking between the aromatic rings. nih.gov MD simulations have been effectively used to examine the stability of ligand-protein complexes for related phthalimide derivatives, highlighting their potential interaction modes in biological systems. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are frequently used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP), is widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net
Calculations are typically performed on the optimized molecular geometry.
The computed chemical shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS).
A strong linear correlation between calculated and experimental shifts is often observed for organic molecules, aiding in the assignment of complex spectra. researchgate.net
Vibrational Frequencies: The same DFT methods can be used to calculate the infrared (IR) and Raman spectra of this compound.
The calculation yields a set of vibrational modes and their corresponding frequencies.
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.
This analysis helps in assigning specific absorption bands in an experimental IR spectrum to particular molecular vibrations, such as C=O stretches of the imide, C-O-C stretches of the ester and ether, and aromatic C-H bends.
Illustrative Predicted Spectroscopic Data
| Spectrum | Computational Method | Key Predicted Features for this compound |
|---|---|---|
| ¹H NMR | GIAO-DFT | Aromatic protons on phthalimide and benzoate rings (7-8 ppm); Methoxy protons (~3.8 ppm). |
| ¹³C NMR | GIAO-DFT | Carbonyl carbons (>160 ppm); Aromatic carbons (110-140 ppm); Methoxy carbon (~55 ppm). nih.gov |
In Silico Modeling of Reaction Pathways and Reactivity Profiles
In silico modeling allows for the exploration of potential chemical reactions and the prediction of a molecule's reactivity without conducting laboratory experiments.
Reaction Pathways: Computational methods can be used to model the hydrolysis of the ester or imide functionalities, or potential sites of metabolic transformation. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy, which is crucial for determining the reaction rate and feasibility. For example, studies on related N-benzoylimidazoles have used ab initio calculations to understand their hydrolysis reactivities. researchgate.net
Reactivity Descriptors: Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several reactivity indices can be calculated:
Ionization Potential (I ≈ -E_HOMO)
Electron Affinity (A ≈ -E_LUMO)
Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution.
Electrophilicity Index (ω): A measure of the ability to accept electrons. These descriptors help quantify and compare the reactivity of the molecule with other compounds.
Theoretical Basis for Structure-Reactivity Relationships
Computational studies form the theoretical foundation for understanding structure-activity relationships (SAR) and structure-property relationships. By systematically modifying the structure of this compound in silico (e.g., changing the substituent on the benzoate ring) and calculating the resulting electronic and structural properties, one can build predictive models.
For instance, by calculating the MEP surface and FMOs for a series of derivatives, a correlation can be established between these electronic parameters and an observed property, such as biological activity or reaction rate. nih.gov This approach is central to rational drug design and materials science. Computational studies on various phthalimide derivatives have successfully guided the synthesis of new compounds with enhanced biological activities by identifying key structural features that govern their interactions with biological targets. nih.govnih.gov
Reactivity and Derivatization Strategies for 1,3 Dioxoisoindolin 2 Yl 3 Methoxybenzoate
Exploration of Chemical Reactivity and Transformation Pathways
Hydrolysis and Transesterification Reactions of the Ester Moiety
The ester linkage in 1,3-Dioxoisoindolin-2-yl 3-methoxybenzoate is a key site for chemical modification through hydrolysis and transesterification.
Hydrolysis: Under both acidic and basic conditions, the ester bond can be cleaved. Acid-catalyzed hydrolysis, typically carried out in the presence of a strong acid like hydrochloric or sulfuric acid, proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. This process yields N-hydroxyphthalimide and 3-methoxybenzoic acid. The kinetics of acid-catalyzed hydrolysis of related N-substituted phthalimides have been shown to follow an A-2 mechanism, involving a bimolecular rate-determining step. jcsp.org.pknih.govresearchgate.netchiralen.comresearchgate.net
Base-catalyzed hydrolysis, or saponification, is typically faster and involves the direct nucleophilic attack of a hydroxide ion on the ester carbonyl. This irreversible reaction produces the salt of 3-methoxybenzoic acid and N-hydroxyphthalimide. The reaction of phthalic anhydride (B1165640) with methyl 4-aminobenzoate followed by treatment with sodium hydroxide in ethanol to yield 4-(1,3-dioxoisoindolin-2-yl)benzoic acid demonstrates a related saponification process. ijsrst.com
| Reaction Condition | Products |
| Acidic (e.g., aq. HCl, heat) | N-hydroxyphthalimide, 3-methoxybenzoic acid |
| Basic (e.g., aq. NaOH, heat) | N-hydroxyphthalimide, Sodium 3-methoxybenzoate |
Transesterification: This process allows for the exchange of the 3-methoxybenzoyl group with other alkoxy groups. By reacting this compound with an excess of another alcohol in the presence of an acid or base catalyst, new esters can be formed. For instance, treatment with methanol would lead to the formation of methyl 3-methoxybenzoate and N-hydroxyphthalimide. This reaction is typically reversible, and driving the equilibrium towards the desired product often requires using the reactant alcohol as the solvent. researchgate.net
Nucleophilic and Electrophilic Substitution Reactions on the Phthalimide (B116566) and Methoxybenzoate Moieties
Both aromatic rings of the molecule can undergo substitution reactions, offering pathways to introduce a wide range of functional groups.
Nucleophilic Substitution: The phthalimide ring itself is generally resistant to nucleophilic aromatic substitution due to its electron-rich nature. However, the carbonyl carbons of the imide are susceptible to nucleophilic attack. Strong nucleophiles can lead to ring-opening of the phthalimide. Amidoalkylating compounds derived from N-hydroxymethylphthalimide are known to be suitable reagents for nucleophilic exchange reactions in acidic environments. researchgate.net
Electrophilic Substitution: The benzene (B151609) ring of the phthalimide moiety is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two carbonyl groups. Therefore, forcing conditions would be required for reactions such as nitration or halogenation, and substitution would be directed to the meta-position relative to the carbonyl groups.
Conversely, the methoxybenzoate ring is activated towards electrophilic aromatic substitution. The methoxy (B1213986) group is an ortho-, para-directing activator. Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur at the positions ortho and para to the methoxy group (positions 2, 4, and 6 of the benzoate (B1203000) ring).
| Aromatic Ring | Reactivity towards Electrophilic Substitution | Directing Effect of Substituents |
| Phthalimide | Deactivated | Meta-directing (relative to carbonyls) |
| Methoxybenzoate | Activated | Ortho, para-directing (relative to methoxy group) |
Reduction and Oxidation Chemistry Investigations
The functional groups within this compound can be selectively reduced or oxidized to yield a variety of derivatives.
Reduction: The ester and imide functionalities can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Reduction of the ester group would yield (3-(hydroxymethyl)phenyl)methanol, while the phthalimide moiety would be reduced to the corresponding isoindoline (B1297411). The specific product distribution would depend on the reaction conditions and stoichiometry of the reducing agent.
Oxidation: The methoxy group on the benzoate ring is susceptible to oxidation under strong oxidizing conditions, potentially leading to the corresponding phenol or further degradation of the aromatic ring. The phthalimide ring is generally stable towards oxidation.
Cycloaddition and Coupling Reactions Involving the Molecular Framework
The unsaturated systems within this compound can participate in cycloaddition and various coupling reactions.
Cycloaddition Reactions: The phthalimide moiety contains a diene system within its benzene ring, and the C=C bonds of the aromatic ring can act as dienophiles in Diels-Alder reactions under specific conditions. masterorganicchemistry.comwikipedia.orgelte.humasterorganicchemistry.comnih.govlibretexts.org These [4+2] cycloaddition reactions provide a powerful method for the construction of complex polycyclic structures. wikipedia.org
Coupling Reactions: N-(Acyloxy)phthalimides are known to be effective precursors for radical-based cross-coupling reactions. elte.huorganic-chemistry.org Under photochemical or electrochemical conditions, the N-O bond can be cleaved to generate nitrogen-centered radicals, which can then participate in C-H amination of arenes and heteroarenes. researchgate.netorganic-chemistry.org Additionally, palladium-catalyzed coupling reactions, such as the Heck reaction, can be employed. nih.govlibretexts.orgorganic-chemistry.orgwikipedia.orgnih.gov
Design and Synthesis of Novel Derivatives of this compound
The synthesis of novel derivatives can be achieved by modifying the core structure at various positions, particularly at the methoxybenzoate moiety.
Modifications at the Methoxybenzoate Moiety (e.g., positional isomers, substituent variations)
Systematic modification of the methoxybenzoate portion of the molecule allows for the fine-tuning of its chemical and physical properties.
Positional Isomers: The synthesis of the ortho- (2-methoxy) and para- (4-methoxy) isomers of 1,3-Dioxoisoindolin-2-yl benzoate can be achieved by starting with the corresponding methoxybenzoic acids. For example, 1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate is a commercially available compound. researchgate.net The general synthesis involves the reaction of N-hydroxyphthalimide with the appropriate methoxybenzoyl chloride or by a coupling reaction between N-hydroxyphthalimide and the methoxybenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).
Substituent Variations: A wide array of derivatives can be synthesized by introducing different substituents on the benzoate ring. This can be accomplished by starting with appropriately substituted benzoic acids. For example, the synthesis of various substituted (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl benzoates has been reported. researchgate.net Similarly, the synthesis of 4-(1,3-dioxoisoindolin-2-yl)benzoic acid from phthalic anhydride and methyl 4-aminobenzoate has been described. ijsrst.com The synthesis of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs demonstrates the versatility of modifying the substituent on a phenyl ring attached to the phthalimide nitrogen. organic-chemistry.orgnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a powerful tool for introducing a wide variety of aryl and heteroaryl substituents onto a pre-functionalized benzoate ring. beilstein-journals.orgnih.gov
| Starting Material | Reaction | Derivative Class |
| 2-Methoxybenzoic acid | Coupling with N-hydroxyphthalimide | Positional Isomer |
| 4-Methoxybenzoic acid | Coupling with N-hydroxyphthalimide | Positional Isomer |
| Substituted benzoic acids | Coupling with N-hydroxyphthalimide | Substituted Benzoate Derivatives |
| Halogenated 3-methoxybenzoic acid | Palladium-catalyzed cross-coupling | Aryl- or Heteroaryl-substituted Derivatives |
Alterations to the Dioxoisoindoline Ring System (e.g., ring expansion, fusion)
Alterations to the dioxoisoindoline ring system, a core component of this compound, present a viable strategy for modifying its chemical properties. While specific studies on the ring expansion or fusion of this exact compound are not extensively detailed in the provided search results, the reactivity of the phthalimide group is well-established, offering insights into potential transformations.
The isoindoline ring system is generally planar. researchgate.net However, the introduction of substituents can induce conformational changes. For instance, in the crystal structure of a related compound, the isoindoline ring system was observed to be inclined to the benzene ring. researchgate.net This inherent flexibility suggests that the ring system can accommodate structural modifications.
Ring Expansion: Chemical strategies to expand the five-membered isoindoline ring to a six- or seven-membered ring could involve reactions like the Beckmann or Schmidt rearrangements on a suitably functionalized precursor. These rearrangements typically proceed through the insertion of a nitrogen or carbon atom into the ring, leading to the formation of a larger ring system.
Ring Fusion: The fusion of additional rings onto the dioxoisoindoline scaffold can be achieved through various cyclization reactions. For example, Diels-Alder reactions using the benzene ring of the isoindoline moiety as a diene could lead to the formation of polycyclic structures. Additionally, intramolecular cyclization reactions of appropriately substituted derivatives could be employed to construct fused ring systems.
These modifications would significantly alter the steric and electronic properties of the parent molecule, potentially leading to novel compounds with different biological activities or physical characteristics.
Hybridization with Other Relevant Chemical Scaffolds
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug discovery to develop compounds with enhanced affinity, selectivity, or a dual mode of action. mdpi.comnih.govnih.govresearchgate.net For this compound, the phthalimide moiety serves as a versatile scaffold for such hybridization. nih.gov
The chemical core of phthalimides is hydrophobic, which can enhance their ability to cross biological membranes. mdpi.com By strategically linking the phthalimide group with other biologically active scaffolds, it is possible to design new chemical entities with potentially improved therapeutic properties. mdpi.com
Examples of Hybridization Strategies:
| Hybrid Scaffold | Rationale | Potential Therapeutic Area |
| Aminoquinolines | Combining the functionalities of phthalimides and aminoquinolines has been explored for developing potent antiplasmodial agents. nih.gov | Antimalarial |
| Pyrazoles, Triazoles, Benzoxazoles | The introduction of various five-membered heterocyclic rings can enhance the antimicrobial, antioxidant, and anti-inflammatory activities of the phthalimide core. mdpi.com | Antimicrobial, Antioxidant, Anti-inflammatory |
| Sulfonamides | The incorporation of a sulfonamide group, a common pharmacophore in various drugs, can lead to compounds with diverse biological activities. | Varied, depending on the specific sulfonamide |
| Urea/Thiourea Moieties | Linking the phthalimide scaffold to aryl urea or thiourea derivatives has been investigated for developing anticancer agents. mdpi.commdpi.com | Anticancer |
Synthesis of Polymer-Supported or Immobilized Derivatives
The immobilization of this compound or its parent N-hydroxyphthalimide (NHPI) onto a solid support offers several advantages, particularly in catalytic applications and synthetic methodologies. scispace.com Polymer-supported reagents and catalysts are easily separated from the reaction mixture, simplifying purification and allowing for their recovery and reuse. scispace.com
A common method for immobilization involves the use of chloromethylated polystyrene resins. mdpi.com The N-hydroxyphthalimide moiety can be attached to the polymer support through the formation of an ester bond. mdpi.com For instance, trimellitic anhydride can be first immobilized on the resin, followed by reaction with hydroxylamine to form the supported N-hydroxyphthalimide. mdpi.com
Table of Polymer Supports and Immobilization Methods:
| Polymer Support | Functional Group for Attachment | Linkage Type | Representative Application |
| Amberlite IRA-400 | Anion exchange resin | Ionic bond | Alkylation and acylation reactions scispace.com |
| Polystyrene | Chloromethyl | Ester bond | Oxidation catalysis mdpi.com |
| Merrifield Resin | Chloromethyl | Ether or Ester bond | Solid-phase organic synthesis |
The use of polymer-supported N-hydroxyphthalimide esters has been demonstrated in various reactions, including the synthesis of peptides and as catalysts in oxidation reactions. researchgate.net The polymer-supported methodology often leads to higher yields and purity of the products under milder reaction conditions compared to traditional solution-phase synthesis. scispace.com
Structure-Activity Relationship (SAR) Methodologies for Future Research on Derivatives
Rational Design Principles for SAR Libraries and Analog Synthesis
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. youtube.com For derivatives of this compound, a systematic approach to analog synthesis is crucial for elucidating these relationships.
Key Principles for SAR Library Design:
Systematic Modification: Analogs should be designed by systematically modifying specific parts of the lead compound. For this compound, this would involve modifications to the 3-methoxybenzoate moiety, the phthalimide ring, and the ester linkage.
Isosteric and Bioisosteric Replacements: Replacing functional groups with others that have similar steric or electronic properties can help to probe the importance of those groups for biological activity.
Conformational Constraints: Introducing conformational rigidity into the molecule, for example, by incorporating cyclic structures, can provide insights into the bioactive conformation.
Diversity-Oriented Synthesis: Creating a library of structurally diverse compounds can help to explore a wider range of chemical space and identify novel active scaffolds.
Table of Potential Modifications and Their Rationale:
| Molecular Region | Type of Modification | Rationale for Investigation |
| 3-Methoxybenzoate Ring | Varying the position and nature of substituents (e.g., electron-donating vs. electron-withdrawing groups) | To probe the electronic and steric requirements for interaction with a biological target. |
| Replacement of the benzene ring with other aromatic or heteroaromatic systems | To explore the impact of different ring systems on activity and physicochemical properties. | |
| Ester Linkage | Replacement with an amide, ether, or other stable linker | To investigate the importance of the ester group for activity and to improve metabolic stability. |
| Dioxoisoindoline Ring | Substitution on the aromatic part of the phthalimide | To modulate lipophilicity and electronic properties. |
| Ring opening to the corresponding phthalamic acid derivative | To assess the role of the cyclic imide structure in biological activity. |
By synthesizing and testing a well-designed library of analogs, researchers can identify key structural features responsible for the desired biological effect and optimize the lead compound for improved potency, selectivity, and pharmacokinetic properties.
Computational Approaches to SAR Prediction and Data Analysis (e.g., QSAR modeling methodologies, pharmacophore modeling)
Computational methods play an increasingly important role in modern drug discovery by enabling the prediction of biological activity and the analysis of SAR data, thereby guiding the design of new compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling:
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govsemanticscholar.org A 3D-QSAR model correlates the three-dimensional properties of molecules with their activity. nih.gov
Methodologies:
Comparative Molecular Field Analysis (CoMFA): This method relates the biological activity to the steric and electrostatic fields of the molecules. nih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA): In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov
Genetic Function Algorithm (GFA) and Partial Least Squares (PLS): These are statistical methods used to build the QSAR models by selecting relevant descriptors and correlating them with activity. nih.govsapub.org
A robust QSAR model can be used to predict the activity of newly designed compounds before their synthesis, thus prioritizing the most promising candidates. nih.gov
Pharmacophore Modeling:
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov
Process:
A set of active molecules is aligned.
Common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings are identified.
A 3D model representing the spatial arrangement of these features is generated.
This pharmacophore model can then be used to screen large virtual databases of compounds to identify new molecules that possess the required features and are therefore likely to be active. nih.gov
Molecular Docking:
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov By docking derivatives of this compound into the active site of a target protein, researchers can:
Predict the binding affinity of the compounds.
Visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Understand the structural basis for the observed SAR. nih.gov
These computational approaches, when used in conjunction with experimental synthesis and biological testing, provide a powerful platform for the rational design and optimization of new derivatives based on the this compound scaffold.
Potential Applications in Chemical Synthesis and Future Research Directions
1,3-Dioxoisoindolin-2-yl 3-methoxybenzoate as a Key Synthetic Intermediate
The reactivity of this compound can be strategically harnessed, allowing for its use as a versatile intermediate in the synthesis of more complex molecules. The phthalimide (B116566) and methoxybenzoate moieties can be selectively manipulated to introduce diverse functionalities.
The phthalimide group has a storied history in the total synthesis of natural products and pharmaceuticals, most notably through the Gabriel synthesis, which provides a reliable method for the preparation of primary amines. turito.com By analogy, this compound could serve as a masked source of a primary amine, with the added benefit of the methoxybenzoate group, which could be further functionalized or serve as a key structural element in the target molecule. Phthalimide derivatives are found in a wide range of biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgnih.govnih.gov
| Application Area | Key Reaction | Significance |
| Primary Amine Synthesis | Gabriel Synthesis | Avoids over-alkylation common with ammonia. turito.com |
| Peptide Synthesis | Amine Protection | Prevents racemization of amino acid substrates. turito.comresearchgate.net |
| Pharmaceutical Scaffolds | Core Structural Motif | Found in drugs like thalidomide (B1683933) and its analogues. rsc.orgnih.gov |
The aromatic nature of both the phthalimide and benzoate (B1203000) rings suggests potential applications in materials science. Phthalimides are known to be incorporated into polymers and dyes. rsc.org The specific substitution pattern of this compound could be tailored to create novel organic materials with specific electronic or photophysical properties. The development of phthalimide derivatives for use in organic solar cells and field-effect transistors highlights the potential in this area. rsc.org
Derivatives of phthalimide, particularly N-hydroxyphthalimide (NHPI), are well-established as catalysts and reagents in a variety of organic transformations. rsc.orgbeilstein-journals.orgnih.gov N-acyloxyphthalimides, a class of compounds structurally related to this compound, have been shown to act as precursors for nitrogen-based radicals in C-H amination reactions under visible light photocatalysis. nih.gov Furthermore, N-sulfenylphthalimides are effective sulfenylating agents for the formation of C-S bonds. beilstein-journals.orgnih.govnih.gov This suggests that this compound could be a precursor to reactive intermediates for various bond-forming reactions. Phthalimide derivatives have also been explored as organocatalysts in photoredox catalysis. researchgate.net
| Reagent/Catalyst Type | Transformation | Mechanism |
| N-Acyloxyphthalimides | C-H Amination | Nitrogen Radical Formation nih.gov |
| N-Sulfenylphthalimides | Sulfenylation | Electrophilic Sulfur Transfer beilstein-journals.orgnih.gov |
| N-Hydroxyphthalimide (NHPI) | Oxidation | Phthalimide-N-oxyl (PINO) radical catalysis nih.gov |
Methodological Contributions to Ester Chemistry and Phthalimide Chemistry
The study of this compound can contribute to the broader understanding of both ester and phthalimide chemistry. Research into its synthesis and reactivity could lead to the development of novel synthetic methodologies. The synthesis of phthalimides has evolved beyond traditional condensation methods to include transition metal-catalyzed and metal-free approaches, reflecting a continuous drive for innovation in this field. rsc.orgrsc.org Similarly, the development of new esterification methods remains an active area of research, with a focus on milder and more selective reactions. labmanager.com The enzymatic hydrolysis of phthalimide-derived esters has also been explored for the synthesis of bioactive compounds. nih.gov
Broader Implications for Green Chemistry Initiatives and Sustainable Synthesis
The principles of green chemistry encourage the development of environmentally benign synthetic methods. Research into the synthesis of phthalimides and esters is increasingly focused on sustainable approaches. This includes the use of greener solvents like water or supercritical carbon dioxide, microwave-assisted synthesis, and the development of reusable catalysts. eijppr.comrsc.orgresearchgate.net The electrosynthesis of esters from renewable feedstocks is an emerging area with significant potential for sustainable chemical production. nus.edu.sg Future work on this compound should aim to incorporate these green chemistry principles.
Future Directions in Synthetic Innovation and Mechanistic Understanding
The future of research on compounds like this compound lies in the exploration of their unique reactivity and the development of novel applications. A deeper mechanistic understanding of reactions involving phthalimide derivatives, particularly photochemical and radical-mediated processes, will be crucial for designing new synthetic transformations. beilstein-journals.orgnih.govacs.org The development of new catalytic systems for the synthesis and functionalization of phthalimides and esters will continue to be a major focus. rsc.orglabmanager.com Furthermore, the exploration of phthalimide derivatives in emerging fields such as medicinal chemistry and materials science is expected to yield exciting new discoveries. japsonline.commarketreportanalytics.comresearchgate.net
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The integration of the synthesis of "this compound" and its analogs with automated synthesis and high-throughput experimentation (HTE) platforms presents a significant leap forward in the efficient exploration of chemical space and the acceleration of discovery programs. chemh.comyoutube.com These technologies enable the rapid, parallel synthesis and screening of large compound libraries, which is particularly advantageous in medicinal chemistry and materials science. acs.orgnih.gov
Automated synthesis platforms, such as robotic liquid handlers and modular reaction blocks, can be programmed to perform the multi-step synthesis of a target compound with high precision and reproducibility. zinsserna.comchemspeed.com For the synthesis of "this compound," an automated workflow could be envisioned in a series of coordinated steps.
A plausible automated synthetic route would involve the esterification of N-hydroxyphthalimide with 3-methoxybenzoic acid. This process can be broken down into the following automated modules:
Reagent Preparation and Dispensing: A robotic liquid handler would accurately dispense stock solutions of N-hydroxyphthalimide, 3-methoxybenzoic acid, a suitable coupling agent (e.g., a carbodiimide), and a catalyst into individual wells of a multi-well plate (e.g., 24, 48, or 96 wells). gormleylab.com Solid reagents can also be handled by specialized robotic arms. zinsserna.com
Reaction Execution: The multi-well plate is then transferred to a reaction block that allows for precise control over temperature and mixing. zinsserna.com The esterification reaction would proceed in parallel in all wells under an inert atmosphere if required.
Work-up and Purification: Upon completion, the automated system can perform a liquid-liquid extraction or solid-phase extraction to remove byproducts and unreacted starting materials. chemspeed.com The purified products in each well can then be collected.
Analysis: An integrated analytical module, such as an automated LC-MS or UPLC-MS system, would analyze a small aliquot from each well to confirm the identity and purity of the synthesized compound. acs.org
The true power of integrating this synthesis with HTE lies in the ability to rapidly generate a library of analogs by systematically varying the carboxylic acid component. This allows for the exploration of structure-activity relationships (SAR) in a time- and resource-efficient manner. For instance, an array of benzoic acid derivatives with different substituents could be reacted with N-hydroxyphthalimide in parallel to produce a library of corresponding esters.
An example of a high-throughput synthesis library based on the "1,3-Dioxoisoindolin-2-yl benzoate" scaffold is illustrated in the interactive data table below.
| Well Position | Carboxylic Acid Reactant | Product Name |
| A1 | 3-methoxybenzoic acid | This compound |
| A2 | 4-methoxybenzoic acid | 1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate |
| A3 | 2-methoxybenzoic acid | 1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate |
| A4 | 3-chlorobenzoic acid | 1,3-Dioxoisoindolin-2-yl 3-chlorobenzoate |
| A5 | 4-fluorobenzoic acid | 1,3-Dioxoisoindolin-2-yl 4-fluorobenzoate |
| A6 | 3-nitrobenzoic acid | 1,3-Dioxoisoindolin-2-yl 3-nitrobenzoate |
| B1 | Benzoic acid | 1,3-Dioxoisoindolin-2-yl benzoate |
| B2 | 4-methylbenzoic acid | 1,3-Dioxoisoindolin-2-yl 4-methylbenzoate |
Future research in this area is trending towards the development of "self-driving labs" where artificial intelligence and machine learning algorithms guide the experimental design in real-time. acs.orgnih.gov An AI could analyze the results from an initial library screen and then propose the next generation of analogs to be synthesized by the automated platform to optimize a desired property, such as biological activity or material performance.
Furthermore, the adaptation of this synthesis to continuous flow chemistry platforms could offer advantages in terms of scalability, safety, and process control. polimi.ituc.pt In a flow setup, reagents are continuously pumped through a series of reactors where the reaction and purification steps occur sequentially, allowing for the on-demand production of the target compound.
The integration of automated synthesis and HTE with the production of "this compound" and its derivatives has the potential to significantly accelerate research and development by enabling a more rapid and intelligent exploration of chemical diversity. chemrxiv.org
Q & A
Q. What are common synthetic routes for preparing 1,3-dioxoisoindolin-2-yl 3-methoxybenzoate, and how are intermediates purified?
The synthesis typically involves multi-step reactions starting from precursors like 3-methoxybenzoic acid derivatives and isoindoline-1,3-dione analogs. Key steps include coupling reactions (e.g., esterification or amidation) and functional group modifications. For example, intermediates may be generated via nucleophilic substitution or condensation reactions under controlled pH and temperature. Purification often employs column chromatography with gradients of polar/non-polar solvents to isolate high-purity products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- IR Spectroscopy : Focus on the 1700–1400 cm⁻¹ range to identify carboxylate coordination modes (e.g., antisymmetric νas(COO⁻) at ~1568 cm⁻¹ and symmetric νs(COO⁻) at ~1400 cm⁻¹) .
- NMR : Analyze aromatic proton environments (e.g., methoxy group at δ ~3.8–4.0 ppm in ¹H NMR) and carbonyl carbons (δ ~165–175 ppm in ¹³C NMR).
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns consistent with the ester and isoindolinone moieties .
Q. How can researchers optimize reaction yields for derivatives of this compound?
Key factors include:
- Catalyst Selection : Use palladium or copper catalysts for cross-coupling reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates.
- Temperature Control : Maintain 60–80°C for esterification to minimize side reactions .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or SHELXS provides definitive bond lengths, angles, and torsion angles. For example, SCXRD can clarify ambiguities in carboxylate coordination modes (bidentate vs. monodentate) observed in IR data by directly measuring oxygen-metal distances . Hydrogen bonding patterns, analyzed via graph set theory (e.g., Etter’s rules), further validate structural motifs .
Q. What computational methods are recommended to predict the reactivity of 1,3-dioxoisoindolin-2-yl esters in nucleophilic substitution reactions?
- DFT Calculations : Optimize transition-state geometries to predict regioselectivity (e.g., B3LYP/6-31G* level).
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient sites (e.g., carbonyl carbons) prone to nucleophilic attack.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies .
Q. How can researchers address discrepancies in thermal stability data for this compound across studies?
- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under inert vs. oxidative atmospheres.
- DSC : Identify polymorphic transitions or melting points influenced by crystallization conditions.
- Variable-Temperature XRD : Monitor structural changes (e.g., lattice expansion) during heating .
Q. What strategies are effective for analyzing hydrogen-bonding networks in co-crystals of this compound?
Use software like Mercury or CrystalExplorer to visualize and quantify interactions:
- Graph Set Analysis : Assign descriptors (e.g., R₂²(8) rings) to hydrogen-bond motifs.
- Hirshfeld Surfaces : Map close contacts (e.g., O···H or N···H) to assess packing efficiency.
- Energy Frameworks : Calculate interaction energies to prioritize dominant bonding patterns .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
